molecular formula C9H10N2O2 B14672987 5,5'-(1,3-Propanediyl)bisisoxozole CAS No. 37704-51-1

5,5'-(1,3-Propanediyl)bisisoxozole

Cat. No.: B14672987
CAS No.: 37704-51-1
M. Wt: 178.19 g/mol
InChI Key: GKAZHGXJGCPBJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5’-(1,3-Propanediyl)bisisoxazole: is a heterocyclic compound featuring two isoxazole rings connected by a 1,3-propanediyl bridge Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(1,3-Propanediyl)bisisoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1,3-dibromopropane with hydroxylamine to form the intermediate, which then undergoes cyclization to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol.

Industrial Production Methods: Industrial production of 5,5’-(1,3-Propanediyl)bisisoxazole may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5,5’-(1,3-Propanediyl)bisisoxazole can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the isoxazole rings are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); reactions often require catalysts or specific conditions like elevated temperatures.

Major Products:

    Oxidation: Formation of oxo derivatives or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted isoxazole derivatives.

Scientific Research Applications

Chemistry: 5,5’-(1,3-Propanediyl)bisisoxazole is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers are exploring its use in developing new drugs for various diseases, including infections and cancer.

Industry: In the industrial sector, 5,5’-(1,3-Propanediyl)bisisoxazole is used in the synthesis of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 5,5’-(1,3-Propanediyl)bisisoxazole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, or inhibition of specific enzymes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    Isoxazole: A five-membered ring with one nitrogen and one oxygen atom.

    1,3-Propanediol: A three-carbon diol with hydroxyl groups on the first and third carbon atoms.

    Iodixanol: A compound with a similar structural motif but used primarily as a contrast agent in medical imaging.

Uniqueness: 5,5’-(1,3-Propanediyl)bisisoxazole is unique due to its dual isoxazole rings connected by a 1,3-propanediyl bridge This structure imparts specific chemical and physical properties, making it distinct from other isoxazole derivatives and related compounds

Properties

CAS No.

37704-51-1

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

5-[3-(1,2-oxazol-5-yl)propyl]-1,2-oxazole

InChI

InChI=1S/C9H10N2O2/c1(2-8-4-6-10-12-8)3-9-5-7-11-13-9/h4-7H,1-3H2

InChI Key

GKAZHGXJGCPBJP-UHFFFAOYSA-N

Canonical SMILES

C1=C(ON=C1)CCCC2=CC=NO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.